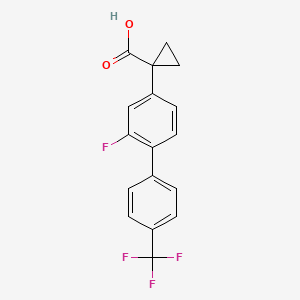
CHF-5022
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a cyclopropane ring, a carboxylic acid group, and a biphenyl structure with fluorine and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclopropanation steps, as well as the use of high-pressure reactors for the carboxylation step. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the biphenyl core can yield partially or fully hydrogenated biphenyl derivatives .
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures but different substituents.
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Fluorinated compounds: Compounds with similar fluorine and trifluoromethyl substituents but different core structures.
Uniqueness
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a biphenyl structure with fluorine and trifluoromethyl substituents. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
749269-77-0 |
|---|---|
Formule moléculaire |
C17H12F4O2 |
Poids moléculaire |
324.27 g/mol |
Nom IUPAC |
1-[3-fluoro-4-[4-(trifluoromethyl)phenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H12F4O2/c18-14-9-12(16(7-8-16)15(22)23)5-6-13(14)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,23) |
Clé InChI |
STSYUQWYKFKDNG-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
SMILES canonique |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CHF-5022; CHF 5022; CHF5022; UNII-JO8EVV007Q; CHEMBL196246; CHF-5022; JO8EVV007Q; SCHEMBL1373506; BDBM50172463. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















